N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-isopropoxybenzamide
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Overview
Description
This compound represents an intriguing fusion of different pharmacophores: a dihydroisoquinoline moiety, a thiophene ring, and a benzamide structure with an isopropoxy substituent. Such complex molecules often exhibit unique biochemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps:
Formation of the dihydroisoquinoline core: : This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde or ketone under acidic conditions.
Introduction of the thiophene ring: : This can be incorporated via a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Attachment of the benzamide group: : This might involve amidation of an appropriate benzoyl chloride with the amine functionality on the intermediate.
Isopropoxylation: : This final step could involve nucleophilic substitution of the benzamide with isopropyl alcohol under basic conditions.
Industrial production would scale these reactions using optimized catalysts, reagents, and conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions:
Oxidation: : May involve the transformation of the thiophene ring to a thiophene oxide using reagents like m-chloroperbenzoic acid.
Reduction: : The isoquinoline moiety can be hydrogenated to produce a fully saturated tetrahydroisoquinoline.
Substitution: : The isopropoxy group can participate in nucleophilic substitution reactions, potentially replacing it with other substituents.
Scientific Research Applications
This compound's multi-faceted structure suggests it may have broad applications:
Chemistry: : Could serve as a ligand in coordination chemistry due to its multiple potential binding sites.
Biology: : Might interact with a range of enzymes or receptors, serving as a probe for biochemical pathways.
Medicine: : Potentially a lead compound for drug development targeting neurological, anti-inflammatory, or oncological pathways.
Industry: : Could find applications in materials science, particularly in the development of organic semiconductors or photovoltaic materials.
Mechanism of Action
The precise mechanism depends on the context of its application, but potential interactions include:
Molecular Targets: : Isoquinoline derivatives often interact with dopamine receptors, while thiophenes can bind to various protein targets.
Pathways: : This compound could modulate neurotransmitter pathways, signal transduction cascades, or gene expression profiles.
Comparison with Similar Compounds
Compared to simpler benzamide, isoquinoline, or thiophene derivatives, this compound is unique in combining all three moieties. Similar compounds might include:
N-(2-(isoquinolin-2-yl)ethyl)-4-isopropoxybenzamide
N-(2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide
Its distinctiveness lies in its potential to exhibit multifaceted interactions, thereby broadening its scope of applications.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2S/c1-18(2)29-23-9-7-20(8-10-23)25(28)26-15-24(22-12-14-30-17-22)27-13-11-19-5-3-4-6-21(19)16-27/h3-10,12,14,17-18,24H,11,13,15-16H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMYVZFBQVUZJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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